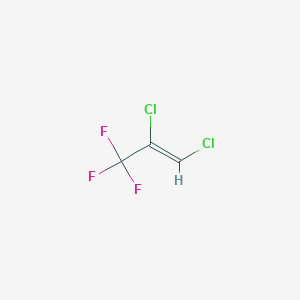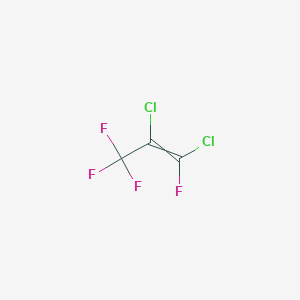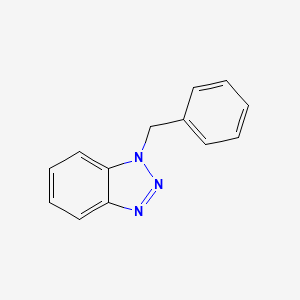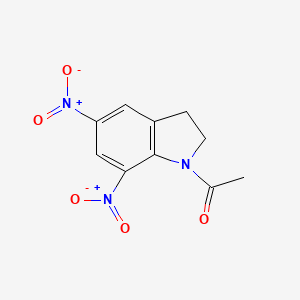
1-Acetyl-5,7-dinitroindoline
Descripción general
Descripción
1-Acetyl-5,7-dinitroindoline is a chemical compound with the molecular formula C10H9N3O5 . It has a molecular weight of 251.20 g/mol . The IUPAC name for this compound is 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-5,7-dinitroindoline consists of a 2,3-dihydroindol-1-yl group attached to an acetyl group (CH3CO-) and two nitro groups (NO2) at positions 5 and 7 . The InChI string and Canonical SMILES for this compound are available .Chemical Reactions Analysis
There are studies on the photochemistry of N-acyl-5,7-dinitroindolines . Upon photolysis, two nearly but not completely overlapping sets of transient IR bands are observed that are assigned to two non-interconvertible conformers of mixed acetic nitronic anhydride .Physical And Chemical Properties Analysis
The computed properties of 1-Acetyl-5,7-dinitroindoline include a molecular weight of 251.20 g/mol, XLogP3-AA of 1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 0, Exact Mass of 251.05422040 g/mol, Monoisotopic Mass of 251.05422040 g/mol, Topological Polar Surface Area of 112 Ų, Heavy Atom Count of 18, Formal Charge of 0, and Complexity of 388 .Aplicaciones Científicas De Investigación
Photochemical Studies
1-Acetyl-5,7-dinitroindoline has been a subject of interest in photochemical studies. Papageorgiou et al. (2005) explored its photo-cleavage properties, finding that specific substitutions can significantly affect its photolysis efficiency, offering insights into its potential application in photochemical reactions (Papageorgiou et al., 2005).
Photoinduced Acylation
Cohen et al. (2005) examined the photochemistry of N-acyl-5,7-dinitroindoline, revealing that upon photolysis, it can engage in acylation of amines. This study provided key insights into the mechanistic aspects of its photochemical behavior (Cohen et al., 2005).
Photoacylation in Neutral Media
Débieux et al. (2007) reported that 1-Acetyl-5,7-dinitroindoline allows for the photoacylation of alcohols under mild conditions, highlighting its versatility in synthesizing various organic compounds (Débieux et al., 2007).
Synthesis of Amino Acid Derivatives
Débieux and Bochet (2009) showed that N-protected-alpha-amino acyl-5,7-dinitroindolines could be utilized for the synthesis of amino acid derivatives, offering an alternative approach to traditional acylation methods (Débieux & Bochet, 2009).
Photochemical Synthesis
Débieux and Bochet (2012) also explored the all-photochemical synthesis of biologically active peptides using 5,7-dinitroindoline derivatives, demonstrating its potential in the field of peptide synthesis (Débieux & Bochet, 2012).
Photochemical Protection of Amines
Helgen and Bochet (2003) studied the photochemical conversion of amines into carbamates using N-acyl-5,7-dinitroindolines, showing its application in protecting amines in a neutral medium (Helgen & Bochet, 2003).
Two-Photon Uncaging of Neurotransmitters
Matsuzaki et al. (2010) synthesized a caged derivative of gamma-aminobutyric acid using 1-Acetyl-5,7-dinitroindoline, enabling high-resolution functional mapping of neurotransmitter receptors in brain tissues (Matsuzaki et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-6(14)11-3-2-7-4-8(12(15)16)5-9(10(7)11)13(17)18/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKPOGPCKAIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337242 | |
| Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5,7-dinitroindoline | |
CAS RN |
62796-78-5 | |
| Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-5,7-dinitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



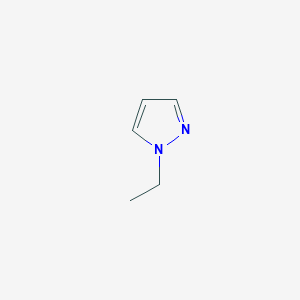
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)




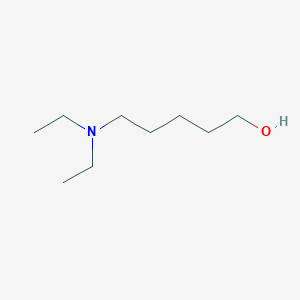
![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)

